N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Description
N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific proteins involved in various biological processes. In
Scientific Research Applications
Pharmacological Modulation
Research into compounds structurally related to N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has demonstrated their significant role in pharmacological modulation, particularly in the context of cannabinoid receptor interactions and histone deacetylation inhibition. For instance, SR141716A, a compound with a similar morpholino group, was identified as an inverse agonist at the human cannabinoid CB1 receptor, showcasing the ability of these compounds to modulate receptor activity R. Landsman et al., 1997. Additionally, the compound MGCD0103, which shares a structural resemblance, acts as a selective histone deacetylase (HDAC) inhibitor, further highlighting the therapeutic potential of such molecules in cancer treatment Nancy Z. Zhou et al., 2008.
Synthetic and Medicinal Chemistry Applications
The versatility of molecules akin to N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide extends into synthetic and medicinal chemistry, with their utility demonstrated in the synthesis of novel compounds with potential biological applications. One study elaborated on the synthesis of a range of N-cycloalkanes, morpholine, and piperazine derivatives, leading to compounds that exhibited promising biological activities Yuh-Wen Ho & Maw-Cherng Suen, 2013. Another exploration into N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides showcased a methodological approach to synthesizing compounds with potential relevance in drug chemistry A. Saeed et al., 2015.
Biological Evaluation and Potential Therapeutic Uses
The evaluation of related compounds has underscored their potential therapeutic uses, particularly in the realm of anti-tumor, anti-platelet, and anticonvulsant activities. Compounds featuring morpholine and related scaffolds have been assessed for their anticonvulsant efficacy, demonstrating significant potential with a notable lack of neurotoxicity, which paves the way for future drug development I. Edafiogho et al., 1992. Moreover, the antiplatelet properties of 2-morpholinylchromones have been highlighted, indicating the utility of such molecules in preventing thrombus formation J. Morris et al., 1993.
properties
IUPAC Name |
N-(4-methylphenyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-16-2-6-18(7-3-16)25-21(27)17-4-8-19(9-5-17)29-22-20(23-10-11-24-22)26-12-14-28-15-13-26/h2-11H,12-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOLSSDUYCWIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide |
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